

# Adavivint (Lorecivivint, SM04690): A Technical Overview of In Vivo Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

Adavivint (also known as Lorecivivint or SM04690) is an investigational small molecule inhibitor of the Wnt signaling pathway, targeting the intranuclear kinases CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] It is currently under development primarily as an intra-articular (IA) treatment for osteoarthritis. This technical guide synthesizes the publicly available data on the in vivo pharmacokinetics and bioavailability of Adavivint. A key finding from multiple clinical and preclinical studies is that systemic exposure to Adavivint following local administration into the joint space is minimal, with plasma concentrations consistently below the lower limit of quantification. This suggests a low systemic bioavailability via this route, which is a significant safety feature. To date, no quantitative pharmacokinetic data from systemic administration (e.g., oral or intravenous) in animal models or humans have been published in the peer-reviewed literature.

#### **Pharmacokinetic Profile**

Comprehensive searches for in vivo pharmacokinetic data of **Adavivint** have revealed a consistent pattern of low to non-quantifiable systemic exposure after local administration. This is a critical aspect of its profile, suggesting that the drug primarily acts locally at the site of injection with minimal systemic effects.



#### **Quantitative Data Summary**

Due to the consistently low systemic concentrations observed in clinical and preclinical studies following local administration, quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life in plasma are not available. The data strongly indicate that **Adavivint**'s bioavailability after intra-articular injection is negligible.

Table 1: Summary of Systemic Exposure Findings for Adavivint (SM04690) In Vivo

| Species | Route of<br>Administration | Dose                         | Systemic<br>Concentration                        | Key Findings                                                                                                                                                       |
|---------|----------------------------|------------------------------|--------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Human   | Intra-articular            | 0.03 mg, 0.07<br>mg, 0.23 mg | Below Limit of<br>Quantification<br>(<0.1 ng/mL) | No evidence of<br>systemic<br>exposure in a<br>Phase 1 clinical<br>trial.[3]                                                                                       |
| Rat     | Intradiscal                | Not specified                | Minimal systemic<br>exposure                     | Therapeutic concentrations were maintained in the intervertebral disc for over 180 days.                                                                           |
| Rat     | Intravenous                | Up to 1<br>mg/kg/day         | Data not<br>provided                             | No dose-related adverse effects were observed, suggesting tolerance to some level of systemic exposure, though the actual plasma concentrations were not reported. |



#### **Mechanism of Action: Wnt Pathway Inhibition**

**Adavivint** modulates the Wnt signaling pathway, which is known to be upregulated in osteoarthritic joints, contributing to cartilage degradation and inflammation.[4] Unlike many other Wnt inhibitors that target extracellular components, **Adavivint** acts intracellularly by inhibiting CLK2 and DYRK1A.[1] This dual inhibition leads to a downstream modulation of the Wnt pathway without affecting  $\beta$ -catenin levels directly.[2] The inhibition of CLK2 is associated with the induction of early chondrogenesis, while DYRK1A inhibition enhances the function of mature chondrocytes.[1]



Click to download full resolution via product page

Caption: Adavivint's mechanism of action in the Wnt signaling pathway.

# Experimental Protocols Phase 1 Human Clinical Trial (NCT02095548)

 Objective: To assess the safety, pharmacokinetics, and exploratory efficacy of Adavivint in subjects with moderate to severe knee osteoarthritis.[3]

#### Foundational & Exploratory





- Study Design: A randomized, controlled, phase 1 study with successive dose-escalation cohorts.
- Subjects: 61 subjects with Kellgren-Lawrence grade 2-3 knee osteoarthritis.
- Treatment: Subjects received a single intra-articular injection of 0.03 mg, 0.07 mg, or 0.23 mg of **Adavivint** (SM04690) or a placebo in a 4:1 ratio.
- Pharmacokinetic Sampling: Plasma samples were collected at various time points postinjection to determine the systemic concentration of Adavivint.
- Analytical Method: The specific analytical method for plasma concentration determination
  was not detailed in the publication, but the lower limit of quantification was reported as 0.1
  ng/mL.





Click to download full resolution via product page

Caption: Workflow of the Phase 1 clinical trial of Adavivint.

### **Preclinical Rat Study of Intradiscal Administration**

 Objective: To evaluate the effects of Adavivint on intervertebral disc cells and in an animal model of degenerative disc disease.



- Animal Model: A rat coccygeal intervertebral disc needle-puncture model of degenerative disc disease.
- Treatment: A single intradiscal injection of **Adavivint**.
- Pharmacokinetic Sampling: Intervertebral disc and plasma samples were collected at various time points up to 180 days post-injection.
- Key Findings: Adavivint was retained at therapeutic concentrations within the intervertebral disc for over 180 days with minimal systemic exposure.

#### **Bioavailability**

The available data strongly suggest that the systemic bioavailability of **Adavivint** following intra-articular administration is extremely low. The inability to detect the compound in plasma at doses up to 0.23 mg in humans is a clear indicator of this.[3] This low systemic availability is advantageous for a locally acting agent, as it minimizes the potential for systemic side effects. The long retention time in the joint, as suggested by the rat intradiscal study, indicates that the drug remains at the site of action for an extended period, which could allow for a prolonged therapeutic effect from a single injection.

No studies on the oral bioavailability of **Adavivint** have been published. Given its intended local administration, it is likely that the oral route has not been a primary focus of its development.

#### Conclusion

Adavivint is a Wnt pathway inhibitor with a pharmacokinetic profile characterized by very low systemic exposure and, consequently, low systemic bioavailability when administered via intra-articular injection. This localized action is a desirable feature for treating osteoarthritis, as it is expected to reduce the risk of systemic adverse events. While the lack of data on systemic pharmacokinetics limits a complete ADME profile, the existing information provides a strong rationale for its development as a locally administered therapeutic. Future research and publications may provide more detailed insights into its metabolism and clearance mechanisms, even at the low concentrations that may be present systemically.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Wnt signaling pathway in joint development and cartilage degeneration PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adavivint (Lorecivivint, SM04690): A Technical Overview
  of In Vivo Pharmacokinetics and Bioavailability]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b605178#pharmacokinetics-and-bioavailability-ofadavivint-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com